molecular formula C23H26F3N3O3 B2642720 (6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 2034616-80-1

(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2642720
CAS No.: 2034616-80-1
M. Wt: 449.474
InChI Key: CUMPNLZWHLPQTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyridine ring, a piperazine ring, a trifluoromethyl group, and a tetrahydropyran ring. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, while the piperazine ring could undergo reactions at the nitrogen atoms. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms .

Scientific Research Applications

Syntheses and Chemical Reactions

  • Chemical Synthesis and Ring-Opening Reactions : Certain compounds with complex structures, like the tetrahydro-2H-pyran derivatives, are involved in synthesis and ring-opening reactions. For instance, studies on isoxazoles and related compounds show how tertiary amines influence the formation of specific derivatives through ring-opening reactions (Jones & Phipps, 1976).

Medicinal Chemistry Applications

  • Antagonist Interactions with Receptors : Compounds containing piperazine and pyridinyl groups, similar to parts of the queried compound, have been studied for their interactions with receptors, such as the CB1 cannabinoid receptor. These interactions are crucial for understanding the compound's potential as a therapeutic agent (Shim et al., 2002).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Derivatives of pyridinyl methanones have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents. Research into the synthesis and evaluation of these compounds reveals their effectiveness against various microbial strains (Kumar et al., 2012).

Material Science and Molecular Design

  • Molecular Interaction Studies : Studies involving molecular design, such as the development of pharmacophore models for receptor ligand interactions, leverage structures similar to the compound . These studies contribute to the understanding of how molecular modifications affect binding and activity at target receptors (Swanson et al., 2009).

Properties

IUPAC Name

[6-(oxan-4-ylmethoxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c24-23(25,26)19-2-1-3-20(14-19)28-8-10-29(11-9-28)22(30)18-4-5-21(27-15-18)32-16-17-6-12-31-13-7-17/h1-5,14-15,17H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMPNLZWHLPQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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